Lipophilicity (logP) Differentiation of 4-(Cyclohexylmethyl)-1H-pyrazole versus 4-Methylpyrazole and 4-Cyclohexylpyrazole
4-(Cyclohexylmethyl)-1H-pyrazole exhibits a calculated logP of 2.53, which is approximately 1.5 log units higher than 4-methylpyrazole (logP ~1.0) and 0.07 log units higher than 4-cyclohexylpyrazole (logP 2.46) . In fragment-based and lead-optimization programs, a ΔlogP of 1.5 units predicts a roughly 30-fold difference in octanol-water partitioning, directly impacting membrane permeability, plasma protein binding, and CYP-mediated clearance pathways [1].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.53 |
| Comparator Or Baseline | 4-Methylpyrazole: logP ~1.0; 4-Cyclohexylpyrazole: logP = 2.46 |
| Quantified Difference | ΔlogP = +1.53 vs 4-methylpyrazole; ΔlogP = +0.07 vs 4-cyclohexylpyrazole |
| Conditions | Calculated logP (ALogP or consensus model); sourced from ChemSrc database entries . |
Why This Matters
The substantial lipophilicity gap versus 4-methylpyrazole means that 4-(cyclohexylmethyl)-1H-pyrazole will occupy hydrophobic binding pockets that smaller alkyl pyrazoles cannot access, making it the correct fragment choice when SAR data indicate a preference for bulkier, more lipophilic 4-substituents.
- [1] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. DOI: 10.1517/17460441003605098. View Source
